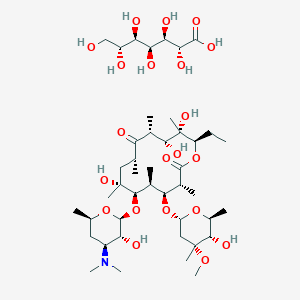
2,6-Dibutylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibutylbenzylamine is a chemical compound used in various scientific research applications. It is a tertiary amine with the chemical formula C16H25N and a molecular weight of 235.38 g/mol. The compound is widely used in organic synthesis and has shown potential in various fields of research.
Mécanisme D'action
The mechanism of action of 2,6-Dibutylbenzylamine is not well understood. However, it is believed to act as a nucleophile in various reactions. The compound has also been shown to act as a base in some reactions, facilitating the formation of new bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,6-Dibutylbenzylamine. However, studies have shown that the compound exhibits low toxicity and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dibutylbenzylamine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. The compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
One limitation of using 2,6-Dibutylbenzylamine is its low solubility in water, which can make it challenging to work with in some applications. Additionally, the compound has limited compatibility with certain solvents and reagents, which can restrict its use in some reactions.
Orientations Futures
Several future directions for research on 2,6-Dibutylbenzylamine can be identified. One potential area of research is the synthesis of novel metal complexes using the compound as a ligand. These complexes could have potential applications in catalysis, sensing, and drug delivery.
Another area of research is the synthesis of novel polymers using 2,6-Dibutylbenzylamine as a building block. These polymers could have potential applications in drug delivery and tissue engineering.
Conclusion
In conclusion, 2,6-Dibutylbenzylamine is a chemical compound with significant potential in various scientific research applications. Its ease of synthesis, low toxicity, and stability make it an attractive compound for use in the laboratory. Further research on the compound's properties and potential applications could lead to the development of new and innovative technologies.
Méthodes De Synthèse
The synthesis of 2,6-Dibutylbenzylamine involves the reaction of benzyl chloride and dibutylamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2,6-Dibutylbenzylamine has found extensive use in various scientific research applications. It is used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and drug delivery. The compound has also been used in the synthesis of novel polymers with potential applications in drug delivery and tissue engineering.
Propriétés
Numéro CAS |
150747-59-4 |
|---|---|
Nom du produit |
2,6-Dibutylbenzylamine |
Formule moléculaire |
C15H25N |
Poids moléculaire |
219.37 g/mol |
Nom IUPAC |
(2,6-dibutylphenyl)methanamine |
InChI |
InChI=1S/C15H25N/c1-3-5-8-13-10-7-11-14(9-6-4-2)15(13)12-16/h7,10-11H,3-6,8-9,12,16H2,1-2H3 |
Clé InChI |
GAQYFULXZZOXJZ-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=CC=C1)CCCC)CN |
SMILES canonique |
CCCCC1=C(C(=CC=C1)CCCC)CN |
Autres numéros CAS |
150747-59-4 |
Synonymes |
2,6-dibutylbenzylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)

![N-[(3-methylpyridin-2-yl)methyl]formamide](/img/structure/B123813.png)



![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)


![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)



